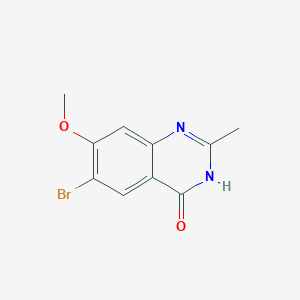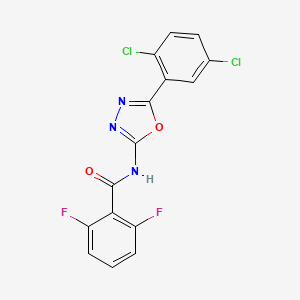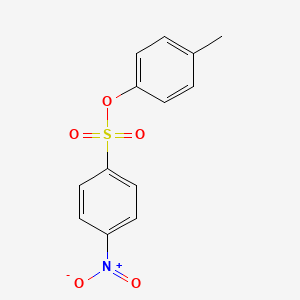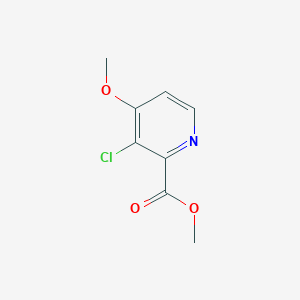
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one, also known as 6-Bromo-7-Methoxy-2-methylquinazolin-4-one, is an organic compound belonging to the quinazolin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been extensively studied in recent years due to its unique properties and potential applications.
Applications De Recherche Scientifique
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and dyes. It has also been used as a reagent in organic synthesis. It has been used to synthesize quinazolinones, which are important intermediates in the synthesis of various drugs. In addition, 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used to study the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that it may act as an antioxidant, although this has yet to be confirmed.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to have anti-tumor activity in a number of animal models. Finally, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of applications in organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. These include the fact that it is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one. One potential direction is to explore its potential as an anticancer drug. Another potential direction is to investigate its ability to inhibit the activity of other enzymes, such as proteases and kinases. In addition, further research could be conducted to explore its potential as an antioxidant and to investigate its ability to modulate the immune system. Finally, further research could be conducted to explore its potential as a drug delivery system.
Méthodes De Synthèse
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in high yield. Another method involves the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as potassium carbonate and a catalyst such as trifluoromethanesulfonic acid. This method yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in moderate yield.
Propriétés
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)


![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)
![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)
![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2947472.png)
![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)